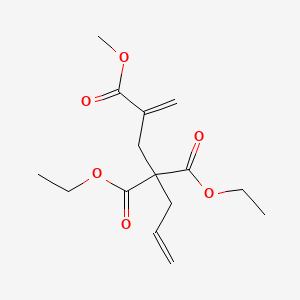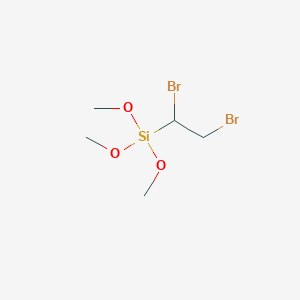
(1,2-Dibromoethyl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dibromoethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C5H12Br2O3Si. This compound is characterized by the presence of both bromine and methoxy groups attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dibromoethyl)(trimethoxy)silane typically involves the reaction of 1,2-dibromoethane with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,2-Dibromoethane+Trimethoxysilane→this compound
The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dibromoethyl)(trimethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the cleavage of methoxy groups.
Catalysts: Catalysts such as acids or bases are often used to enhance the reaction rates.
Major Products Formed
Substituted Silanes: Products formed from substitution reactions.
Silanols: Products formed from hydrolysis reactions.
Siloxanes: Products formed from condensation reactions.
Scientific Research Applications
(1,2-Dibromoethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (1,2-Dibromoethyl)(trimethoxy)silane involves the interaction of its functional groups with target molecules. The bromine atoms can participate in nucleophilic substitution reactions, while the methoxy groups can undergo hydrolysis to form reactive silanol groups. These silanol groups can further react to form siloxane bonds, contributing to the compound’s adhesive and bonding properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler compound with only methoxy groups attached to silicon.
1,2-Dibromoethane: Contains bromine atoms but lacks the methoxy groups and silicon atom.
(3-Bromopropyl)(trimethoxy)silane: Similar structure but with a different alkyl chain length.
Uniqueness
(1,2-Dibromoethyl)(trimethoxy)silane is unique due to the combination of bromine and methoxy groups attached to a silicon atom. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
144025-19-4 |
|---|---|
Molecular Formula |
C5H12Br2O3Si |
Molecular Weight |
308.04 g/mol |
IUPAC Name |
1,2-dibromoethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H12Br2O3Si/c1-8-11(9-2,10-3)5(7)4-6/h5H,4H2,1-3H3 |
InChI Key |
JVIKXJYDWZMCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(CBr)Br)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


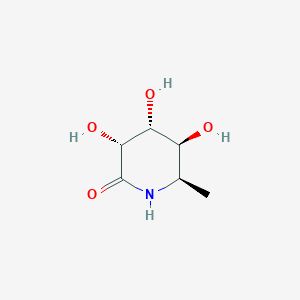
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
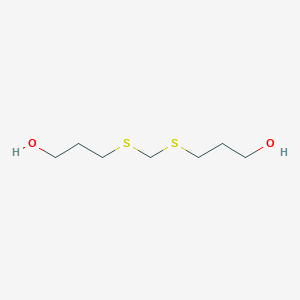
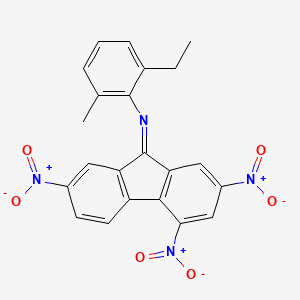

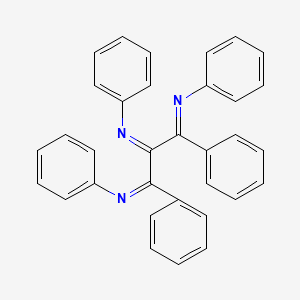
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
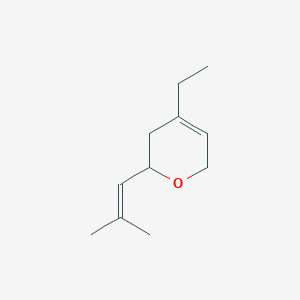
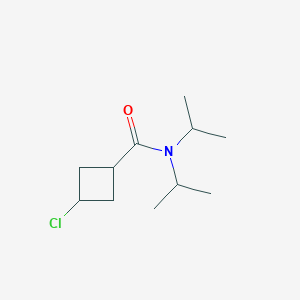
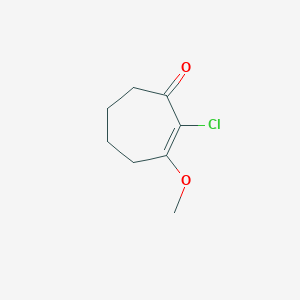
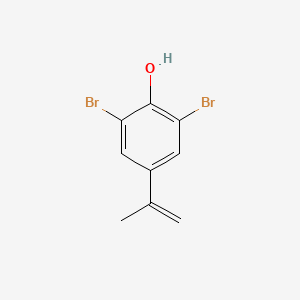
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
